![molecular formula C25H19N3O4 B2725363 N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877656-67-2](/img/no-structure.png)

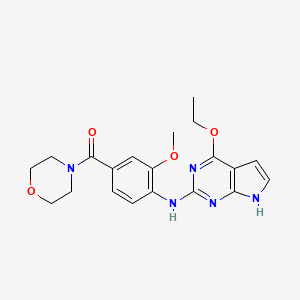

N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

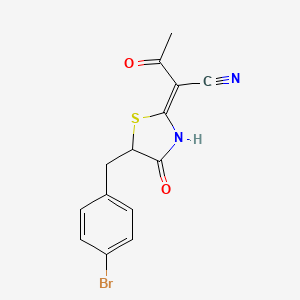

N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C25H19N3O4 and its molecular weight is 425.444. The purity is usually 95%.

BenchChem offers high-quality N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research on structurally related compounds has demonstrated significant potential in anticancer applications. For example, the synthesis and evaluation of certain derivatives have been explored for their cytotoxic activity against a broad range of cancer cell lines. One study highlighted compounds that showed appreciable cancer cell growth inhibition against various cancer cell lines, including breast and lung cancers (Al-Sanea et al., 2020). Another study focused on the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, demonstrating considerable anticancer activity against specific cancer cell lines (Yurttaş et al., 2015).

Synthesis and Chemical Properties

The synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks showcases the versatility of these compounds in forming ring-annulated products with potential biological activities (Janardhan et al., 2014). This synthetic approach may offer a foundation for developing new derivatives with enhanced biological properties.

Inhibitory Activities

The study of N-benzyl-substituted acetamide derivatives revealed their ability to inhibit Src kinase, a protein implicated in cancer progression. Compounds with specific structural modifications exhibited significant inhibitory effects on cell proliferation in various carcinoma cell lines, indicating their potential as therapeutic agents in cancer treatment (Fallah-Tafti et al., 2011).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 2-amino-4-phenyl-3,4-dihydrobenzofuran-7-carboxylic acid with ethyl benzylacetate, followed by cyclization and subsequent reaction with acetic anhydride and ammonium acetate to form the final product.", "Starting Materials": [ "2-amino-4-phenyl-3,4-dihydrobenzofuran-7-carboxylic acid", "ethyl benzylacetate", "acetic anhydride", "ammonium acetate" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-phenyl-3,4-dihydrobenzofuran-7-carboxylic acid with ethyl benzylacetate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate ethyl 2-(2-oxo-2-phenylethyl)benzoate.", "Step 2: Cyclization of the intermediate with ammonium acetate in the presence of a Lewis acid catalyst such as zinc chloride to form the intermediate 2-(2-oxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid.", "Step 3: Reaction of the intermediate with acetic anhydride in the presence of a base such as pyridine to form the final product N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] } | |

Número CAS |

877656-67-2 |

Nombre del producto |

N-benzyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide |

Fórmula molecular |

C25H19N3O4 |

Peso molecular |

425.444 |

Nombre IUPAC |

N-benzyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide |

InChI |

InChI=1S/C25H19N3O4/c29-21(26-15-17-9-3-1-4-10-17)16-27-22-19-13-7-8-14-20(19)32-23(22)24(30)28(25(27)31)18-11-5-2-6-12-18/h1-14H,15-16H2,(H,26,29) |

Clave InChI |

BUHNEMDJHUVDBY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-fluorobenzamide](/img/structure/B2725280.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2725282.png)

![1-(5-chloro-2-methylphenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2725284.png)

![11,13-Dimethyl-8-[4-(trifluoromethyl)phenyl]-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2725295.png)

![3-{4-[(2,5-Dimethylbenzenesulfonyl)oxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B2725298.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B2725302.png)

![5-[4-(trifluoromethoxy)phenyl]-5H-thieno[2,3-c]pyrrole](/img/structure/B2725303.png)